molecular formula C12H10F3NS B7896077 {4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine

{4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine

Cat. No.: B7896077
M. Wt: 257.28 g/mol
InChI Key: FGPXAMBLYBNDHF-UHFFFAOYSA-N
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Description

{4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine is an organic compound that features a thiophene ring substituted with a trifluoromethylphenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the trifluoromethyl group or the thiophene ring, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

{4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of {4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    {4-(Trifluoromethyl)phenyl}methanamine: Lacks the thiophene ring, which may reduce its potential for π-π interactions.

    {4-(Trifluoromethyl)thiophen-2-yl}methanamine: Similar structure but without the phenyl group, which may affect its binding properties.

    {3-(Trifluoromethyl)phenyl}thiophen-2-ylmethanamine: Positional isomer with potentially different electronic and steric properties.

Uniqueness

The unique combination of the trifluoromethylphenyl group and the thiophene ring in {4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine provides a distinct set of electronic and steric properties that can enhance its interactions with biological targets and its utility in material science applications .

Properties

IUPAC Name

[4-[3-(trifluoromethyl)phenyl]thiophen-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NS/c13-12(14,15)10-3-1-2-8(4-10)9-5-11(6-16)17-7-9/h1-5,7H,6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPXAMBLYBNDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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